![molecular formula C10H6N2O B8250176 3-(Oxazol-4-yl)benzonitrile](/img/structure/B8250176.png)
3-(Oxazol-4-yl)benzonitrile
Overview
Description
“3-(Oxazol-4-yl)benzonitrile” is a chemical compound that belongs to the class of organic compounds known as oxazoles . Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of oxazoles, including “3-(Oxazol-4-yl)benzonitrile”, often involves two main transformations: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods have been significantly improved and modernized over time to solve specific practical problems and expand the possibilities of organic synthesis .Molecular Structure Analysis
The molecular structure of “3-(Oxazol-4-yl)benzonitrile” is characterized by an oxazole ring, which is a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms . The presence of the labile N–O bond in the oxazole ring allows for the generation of various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
The chemical reactions involving “3-(Oxazol-4-yl)benzonitrile” are likely to be influenced by the presence of the oxazole ring and the nitrile group. The oxazole ring can undergo various transformations due to the labile N–O bond . The nitrile group can participate in various reactions due to its polar nature.Scientific Research Applications
Atom-Economical Synthesis
3-(Oxazol-4-yl)benzonitrile plays a role in atom-economic synthesis methods. A study by Zanakhov et al. (2021) demonstrates an atom-economic approach for preparing variously substituted 4H-pyrrolo[2,3-d]oxazoles, utilizing benzonitriles including 3-(Oxazol-4-yl)benzonitrile (Zanakhov et al., 2021).
Synthesis of Novel Compounds
Research by Nunno and Scilimati (1987) discusses the synthesis of novel 3-aryl-4,5-dihydro-5-hydroxy-1,2-oxazoles using substituted benzonitrile oxides (Nunno & Scilimati, 1987).
Photophysical and Photochemical Properties
Demirbaş et al. (2016) investigated the photophysical and photochemical properties of zinc(II) and lead(II) phthalocyanines, involving a similar benzonitrile derivative, highlighting its potential in photocatalytic applications (Demirbaş et al., 2016).
Novel Photochemical Reactions
Matveeva et al. (2009) explored novel photochemical reactions involving phosphonium-iodonium ylides and benzonitrile, leading to the formation of oxazole derivatives (Matveeva et al., 2009).
Synthesis of Heterocycles
Khalil, Berghot, and Gouda (2009) utilized a derivative of 3-(Oxazol-4-yl)benzonitrile in synthesizing new heterocycles, demonstrating its utility in creating novel compounds with potential antibacterial activity (Khalil, Berghot, & Gouda, 2009).
Electrocyclic Aromatic Substitution
Groundwater and Sharp (1992) examined the electrocyclic aromatic substitution by nitrile ylides, which may involve similar benzonitrile compounds, contributing to the understanding of nitrile ylide chemistry (Groundwater & Sharp, 1992).
Synthesis of Selective Androgen Receptor Modulators
Aikawa et al. (2017) discussed the synthesis of selective androgen receptor modulators using a 4-(pyrrolidin-1-yl)benzonitrile derivative, demonstrating its application in medicinal chemistry (Aikawa et al., 2017).
Future Directions
The future directions in the research and application of “3-(Oxazol-4-yl)benzonitrile” and other oxazoles could involve the development of new synthetic strategies, particularly metal-free routes, due to the drawbacks associated with metal-catalyzed reactions . Furthermore, given the wide spectrum of biological activities exhibited by oxazoles, there is potential for further exploration in the field of drug discovery .
properties
IUPAC Name |
3-(1,3-oxazol-4-yl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-8-2-1-3-9(4-8)10-6-13-7-12-10/h1-4,6-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPBCYRTNORBHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=COC=N2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxazol-4-yl)benzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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